2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
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Overview
Description
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide is a compound that features a unique combination of an imidazole ring and a naphthalene moiety The imidazole ring is known for its presence in many biologically active molecules, while the naphthalene structure is a common motif in organic chemistry
Preparation Methods
The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Thioether formation: The imidazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for drug development.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: The compound’s naphthalene moiety can be utilized in the design of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways . The naphthalene moiety may interact with hydrophobic regions of proteins or cell membranes, affecting their function .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and naphthalene-based molecules. For example:
1-methylimidazole: This compound shares the imidazole ring but lacks the naphthalene moiety, making it less hydrophobic.
Naphthalene-2-ylacetamide: This compound has the naphthalene structure but lacks the imidazole ring, resulting in different chemical properties.
The uniqueness of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19-9-8-17-16(19)21-11-15(20)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYXLFYMGXFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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